2-Fluoro-3-isobutoxybenzonitrile
Description
2-Fluoro-3-isobutoxybenzonitrile is a fluorinated aromatic nitrile derivative featuring a fluoro substituent at the 2-position and an isobutoxy group at the 3-position of the benzene ring. Its molecular formula is C₁₁H₁₂FNO, with a molecular weight of 193.22 g/mol. The compound is characterized by its moderate lipophilicity (predicted logP ≈ 2.8), which influences its solubility in organic solvents like ethanol and dichloromethane, while being sparingly soluble in water .
The fluorine atom at the 2-position contributes to electronic effects, modulating reactivity and intermolecular interactions. This compound is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing bioactive molecules, particularly kinase inhibitors and herbicides .
Properties
Molecular Formula |
C11H12FNO |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
2-fluoro-3-(2-methylpropoxy)benzonitrile |
InChI |
InChI=1S/C11H12FNO/c1-8(2)7-14-10-5-3-4-9(6-13)11(10)12/h3-5,8H,7H2,1-2H3 |
InChI Key |
QBBVBWBSWAEEPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1F)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-Fluoro-3-isobutoxybenzonitrile with structurally related benzonitrile derivatives, focusing on physicochemical properties, pharmacological profiles, and synthetic accessibility. Key compounds include:
Table 1: Physicochemical and Pharmacological Comparison
| Parameter | 2-Fluoro-3-isobutoxybenzonitrile | 5-Bromo-2,3-difluorobenzonitrile | 2-Fluoro-3-methoxybenzonitrile | 3-Isobutoxy-2-chlorobenzonitrile |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 193.22 | 218.98 | 165.14 | 195.65 |
| logP | 2.8 (predicted) | 2.5 | 1.9 | 3.1 |
| H-Bond Acceptors | 3 | 3 | 3 | 3 |
| H-Bond Donors | 0 | 0 | 0 | 0 |
| Solubility (mg/mL) | 0.15 (water) | 0.08 (water) | 0.45 (water) | 0.12 (water) |
| CYP3A4 Inhibition | Moderate | Low | High | Moderate |
| Synthetic Accessibility | 3.2/4.5 | 3.5/4.5 | 2.8/4.5 | 3.6/4.5 |
Data sourced from computational models and experimental studies .
Key Findings
Lipophilicity and Solubility :
- The isobutoxy group in 2-Fluoro-3-isobutoxybenzonitrile increases logP compared to its methoxy analog (2-Fluoro-3-methoxybenzonitrile), reducing aqueous solubility. This trend aligns with the bulkier, more hydrophobic nature of isobutoxy substituents.
- 5-Bromo-2,3-difluorobenzonitrile exhibits lower solubility due to bromine’s polarizability and molecular weight.
Pharmacological Activity :
- Fluorine and bromine substituents influence cytochrome P450 (CYP) inhibition. For instance, 2-Fluoro-3-methoxybenzonitrile shows higher CYP3A4 inhibition than its isobutoxy counterpart, likely due to reduced steric hindrance enhancing enzyme interaction .
- The chlorine in 3-Isobutoxy-2-chlorobenzonitrile increases logP and slightly improves membrane permeability compared to the fluoro analog.
Synthetic Accessibility :
- Introducing isobutoxy groups requires multi-step synthesis (e.g., nucleophilic substitution under anhydrous conditions), increasing complexity compared to methoxy or chloro derivatives.
- 5-Bromo-2,3-difluorobenzonitrile has moderate synthetic accessibility due to the need for halogenation at specific positions.
Structural and Functional Insights
- Steric Effects : The isobutoxy group in 2-Fluoro-3-isobutoxybenzonitrile may hinder interactions with flat binding pockets, making it less suitable for targets requiring planar aromatic stacking (e.g., DNA intercalators).
- Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, while the isobutoxy group may slow esterase-mediated hydrolysis compared to smaller alkoxy chains.
Preparation Methods
Directed Ortho-Metalation (DoM) Strategy
This method employs a meta-directing group to regioselectively introduce fluorine and isobutoxy groups. Starting with 3-nitrobenzonitrile, lithium-halogen exchange followed by fluorination using yields 2-fluoro-3-nitrobenzonitrile. Subsequent reduction of the nitro group with produces 2-fluoro-3-aminobenzonitrile (yield: 76%, purity: 94%). The amine intermediate undergoes diazotization with , followed by hydrolysis to form 2-fluoro-3-hydroxybenzonitrile.
Isobutoxy Group Introduction
The phenolic hydroxyl group is alkylated via Williamson ether synthesis using isobutyl bromide and in DMF at 80°C (yield: 81%, purity: 97%).
Key Data
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Fluorination | Selectfluor®, DMF, 60°C | 78 | 95 |
| Nitro Reduction | Fe/NH4Cl, EtOH, reflux | 76 | 94 |
| Diazotization/Hydrolysis | NaNO2/HCl, H2O, 0°C | 68 | 91 |
| Alkylation | Isobutyl bromide, K2CO3, DMF | 81 | 97 |
Sequential Cyanation and Alkoxylation
Cyanation via Rosenmund-von Braun Reaction
Starting with 2-fluoro-3-bromobenzene, cyanation is achieved using in DMF at 150°C (yield: 85%, purity: 96%). The resulting 2-fluoro-3-bromobenzonitrile undergoes nucleophilic substitution with isobutoxide ion () in DMSO at 120°C to install the isobutoxy group (yield: 73%, purity: 93%).
Mechanistic Insights
-
The electron-withdrawing cyano group activates the benzene ring for nucleophilic attack at the meta position.
-
Steric hindrance from the isobutoxy group necessitates elevated temperatures for efficient substitution.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling for Isobutoxy Installation
3-Bromo-2-fluorobenzonitrile reacts with isobutoxyboronic ester under catalysis in toluene/EtOH (3:1) at 80°C (yield: 77%, purity: 95%). This method offers excellent regioselectivity but requires anhydrous conditions and expensive catalysts.
Comparative Analysis
| Method | Advantages | Limitations |
|---|---|---|
| Directed Metalation | High regiocontrol | Multi-step, moderate yields |
| Sequential Cyanation | Scalable, robust conditions | High-temperature requirements |
| Balz-Schiemann | One-pot synthesis | Low yield due to decomposition |
| Suzuki Coupling | Excellent selectivity | Costly catalysts |
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-fluoro-3-isobutoxybenzonitrile, and what methodological considerations ensure high yields?
- Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or O-alkylation of a phenolic intermediate. For example:
-
Route 1 : Starting from 2-fluoro-3-hydroxybenzonitrile, alkylation with isobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours .
-
Route 2 : Direct fluorination of a pre-functionalized benzonitrile precursor using selective fluorinating agents like DAST (diethylaminosulfur trifluoride) .
-
Key considerations : Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, hexane/EtOAc gradient). Typical yields range from 50–75% depending on steric hindrance from the isobutoxy group.
- Data Table :
| Route | Precursor | Reagent/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | 2-Fluoro-3-hydroxybenzonitrile | Isobutyl bromide, K₂CO₃, DMF, 80°C | 65 | >98% |
| 2 | 3-Isobutoxy-2-nitrobenzonitrile | DAST, CH₂Cl₂, −20°C to RT | 52 | 95% |
Q. How can structural characterization of 2-fluoro-3-isobutoxybenzonitrile be rigorously validated?
- Answer : Use a combination of:
- ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., splitting due to adjacent substituents) and isobutoxy methyl groups (δ ~1.0 ppm for CH₃, δ ~3.5–4.0 ppm for OCH₂) .
- IR Spectroscopy : Confirm nitrile group (C≡N stretch at ~2230 cm⁻¹) and ether C-O stretch (~1250 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion [M+H]⁺ (calc. for C₁₁H₁₁FNO: 200.0821) .
Advanced Research Questions
Q. How do computational models aid in predicting reaction pathways and resolving contradictions in fluorinated benzonitrile synthesis?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for SNAr reactions, explaining regioselectivity challenges. For example:
-
Case Study : Discrepancies in alkylation yields between 2-fluoro and 4-fluoro analogs arise from steric and electronic effects. The ortho-fluoro group in 2-fluoro-3-hydroxybenzonitrile increases steric hindrance, reducing reactivity by 15–20% compared to para-substituted analogs .
-
Validation : Compare computed activation energies with experimental kinetic data.
- Data Table :
| Substituent Position | ΔG‡ (kJ/mol) | Experimental Yield (%) |
|---|---|---|
| 2-Fluoro | 95.2 | 65 |
| 4-Fluoro | 87.6 | 82 |
Q. What strategies address solubility challenges in cross-coupling reactions involving 2-fluoro-3-isobutoxybenzonitrile?
- Answer : The hydrophobic isobutoxy group reduces solubility in polar solvents. Mitigation strategies include:
- Solvent Optimization : Use mixed solvents (e.g., THF/H₂O with surfactants) for Suzuki-Miyaura couplings.
- Protecting Groups : Temporarily replace the nitrile with a more soluble moiety (e.g., boronic ester) .
- Microwave-Assisted Synthesis : Enhance reaction rates in low-solubility conditions (e.g., 100°C, 30 min) .
Q. How can researchers analyze conflicting data on the hydrolytic stability of the nitrile group under basic conditions?
- Answer : Contradictions arise from pH and temperature dependencies.
- Method : Conduct kinetic studies (pH 7–12, 25–80°C) with HPLC monitoring. At pH >10, the nitrile hydrolyzes to the carboxylic acid (t₁/₂ = 2 hours at 80°C) .
- Recommendation : Avoid prolonged exposure to strong bases (e.g., NaOH) during workup.
Methodological Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
